molecular formula C20H20N4O3 B2888832 N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-morpholinoacetamide CAS No. 1797241-18-9

N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-morpholinoacetamide

Cat. No.: B2888832
CAS No.: 1797241-18-9
M. Wt: 364.405
InChI Key: CPFOTOMJTWZGRY-UHFFFAOYSA-N
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Description

N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-morpholinoacetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and anticancer activities

Scientific Research Applications

N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-morpholinoacetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-morpholinoacetamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring . The hydroxy group is then introduced through selective hydroxylation reactions. The final step involves the coupling of the hydroxyquinoxaline derivative with morpholinoacetamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using green chemistry principles to minimize waste and employing continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-morpholinoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-morpholinoacetamide is unique due to the presence of the morpholinoacetamide group, which enhances its solubility and bioavailability compared to other quinoxaline derivatives .

Properties

IUPAC Name

2-morpholin-4-yl-N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c25-18(13-24-8-10-27-11-9-24)21-15-5-3-4-14(12-15)19-20(26)23-17-7-2-1-6-16(17)22-19/h1-7,12H,8-11,13H2,(H,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFOTOMJTWZGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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